molecular formula C8H4Cl2N2 B095103 6,8-Dichloroquinazoline CAS No. 17227-49-5

6,8-Dichloroquinazoline

Cat. No. B095103
CAS RN: 17227-49-5
M. Wt: 199.03 g/mol
InChI Key: YZAFUDFTSSXWBD-UHFFFAOYSA-N
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Description

6,8-Dichloroquinazoline is a chemical compound . It has been studied for its insecticidal activity, particularly against Plutella xylostella .


Synthesis Analysis

A series of 6,8-dichloro-quinazoline derivatives bearing a sulfide group was synthesized and characterized via 1H NMR, 13C NMR, IR, and elemental analyses . The compounds were tested for their insecticidal activity against Plutella xylostella in vitro .


Molecular Structure Analysis

The molecular formula of 6,8-Dichloroquinazoline is C8H4Cl2N2 . The average mass is 199.037 Da and the mono-isotopic mass is 197.975159 Da .


Chemical Reactions Analysis

The synthesis of 6,8-Dichloroquinazoline involves complex reactions including multiple bond dissociation/recombination steps .

Scientific Research Applications

  • Antimalarial and Antimicrobial Properties : 8-Aminoquinolines, a class including compounds structurally related to 6,8-Dichloroquinazoline, have been instrumental in the treatment of latent malaria. These compounds have shown effectiveness against various stages of the malaria parasite and have been developed over decades to improve safety and efficacy. For example, tafenoquine, an 8-aminoquinoline, was approved for the prevention of all malarias and the treatment of relapse cases (Baird, 2019).

  • Cancer Research : Some quinazoline derivatives have been identified as potent apoptosis inducers and anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated efficacy in human breast and other mouse xenograft cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

  • Development of Novel Anticancer Drugs : Platinum(II) complexes with quinoline ligands, including derivatives of 6,8-Dichloroquinazoline, have shown potential as anticancer drugs. These compounds exhibit selective toxicity towards carcinoma cell lines and have been studied for their interaction with DNA and cellular uptake (Živković et al., 2018).

  • Synthesis of Quinazoline Derivatives : Efficient methods for synthesizing quinazoline derivatives, including 6,8-Dichloroquinazoline, have been developed. These methods are crucial for producing compounds used in drug development and other applications (Lee et al., 2006).

  • Antibacterial and Antifungal Agents : Derivatives of 6,8-Dichloroquinazoline have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential in combating bacterial and fungal infections (Savaliya, 2022).

  • Antiviral Research : Chloroquine, a quinoline derivative, has been studied for its effects on viral infections. It exhibits direct antiviral effects and has been tested in clinical trials for HIV replication. Its immunomodulatory effects could be beneficial in treating inflammatory complications of viral diseases (Savarino et al., 2003).

Safety And Hazards

The safety data sheet for 6,8-Dichloroquinazoline indicates that it may be harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

6,8-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-1-5-3-11-4-12-8(5)7(10)2-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAFUDFTSSXWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=NC=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345892
Record name 6,8-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloroquinazoline

CAS RN

17227-49-5
Record name 6,8-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
W Karminski, J Kulicka, J Miernik - Journal of Environmental …, 1983 - Taylor & Francis
Synthesis of some quinazoline derivatives was carried out with their plant protection capabilities in mind. The syntheses of 17 substances from this group (among them 6 new ones) …
Number of citations: 4 www.tandfonline.com
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Twenty mono (Bz-) substituted quinazolines have been prepared, some by conventional routes, but ten of them by alkaline decomposition of appropriately substituted 4-(N’-toluene-p-…
Number of citations: 39 pubs.rsc.org
H Ighachane, MH Sedra, H Lazrek - J. Mater. Environ. Sci., 2017 - academia.edu
A series of Quinazolin-4-(3H)-ones derivatives was prepared under microwave irrradiation, The structural characterization of synthesized products was elucidated by 1H NMR, 13C NMR…
Number of citations: 20 www.academia.edu
G Liu, S Yang, B Song, W Xue, D Hu, L Jin, P Lu - Molecules, 2006 - mdpi.com
A simple, efficient, and general method has been developed for the synthesis of various N-aryl heterocylic substituted-4-aminoquinazoline compounds from 4-chloro- quinazoline and …
Number of citations: 32 www.mdpi.com
J Almog, ED Bergmann - Israel Journal of Chemistry, 1973 - Wiley Online Library
2,4‐Dichloroquinazolines type compounds (I–III) react with trimethyl phosphite preferentially at the 2‐position. In II, the chlorine atoms both at C 2 and C 4 were replaced practically …
Number of citations: 4 onlinelibrary.wiley.com
SM Elfeky, TR Sobahi, MM Gineinah… - Archiv der …, 2020 - Wiley Online Library
N‐Substituted isatoic anhydrides were used as starting materials for the synthesis of compounds 5–16 through alkali hydrolysis, Schiff base reactions, and oxidation. Compounds 18–23 …
Number of citations: 13 onlinelibrary.wiley.com
HH Nguyen, CT Nguyen, HG Ngo, GTT Nguyen… - ACS …, 2023 - ACS Publications
2-Methylquinazolin-4(3H)-one was prepared by the reaction of anthranilic acid, acetic anhydride, and ammonium acetate. The reaction of 2-methylquinazolin-4(3H)-one with N-aryl-2-…
Number of citations: 1 pubs.acs.org
Y Xiao, X Kong, Z Xu, C Cao, G Pang, Y Shi - Rsc Advances, 2015 - pubs.rsc.org
Under atmospheric pressure, quinazoline-2,4(1H,3H)-diones were obtained from the reaction of 2-aminobenzonitriles with carbon dioxide (0.1 MPa) with a catalytic amount of N-…
Number of citations: 35 pubs.rsc.org
A Rosowsky, M Chaykovsky, SA Yeager… - Journal of …, 1971 - Wiley Online Library
A series of new 7‐benz[c]acridinemethanols and 5,6‐dihydro‐7‐benz[c]acridinemethanols was prepared as rigid, tetracyclic analogs of the antimalarial 2‐phenyl‐4‐quinolinemethanols…
Number of citations: 19 onlinelibrary.wiley.com
WZ Zhang, H Li, Y Zeng, X Tao… - Chinese Journal of …, 2018 - Wiley Online Library
Quinazoline‐2,4(1H,3H)‐diones are core structural subunits frequently found in many biologically important compounds. The reaction of 2‐​aminobenzonitrile and CO 2 , which was …
Number of citations: 31 onlinelibrary.wiley.com

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